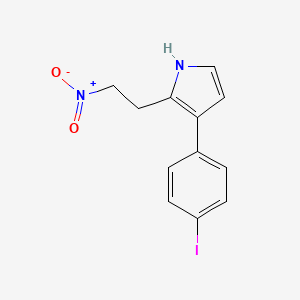

2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11IN2O2 |

|---|---|

Molecular Weight |

342.13 g/mol |

IUPAC Name |

3-(4-iodophenyl)-2-(2-nitroethyl)-1H-pyrrole |

InChI |

InChI=1S/C12H11IN2O2/c13-10-3-1-9(2-4-10)11-5-7-14-12(11)6-8-15(16)17/h1-5,7,14H,6,8H2 |

InChI Key |

ZWWGDNJROFLBRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=C2)CC[N+](=O)[O-])I |

Origin of Product |

United States |

Advanced Reactivity and Transformations of 2 2 Nitroethyl 3 4 Iodophenyl Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus in 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack and resistant to nucleophilic substitution unless appropriately activated. nih.govlookchem.com The substituents at the C2 and C3 positions significantly modulate this intrinsic reactivity.

Electrophilic Aromatic Substitution Patterns and Direct C–H Functionalization

Pyrrole undergoes electrophilic aromatic substitution (EAS) more readily than benzene. pearson.compearson.com The attack typically occurs at the C2 (α) position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three possible resonance structures. onlineorganicchemistrytutor.comquora.com In the case of this compound, the C2 and C3 positions are already substituted, leaving the C4 and C5 positions available for electrophilic attack.

The directing effects of the existing substituents determine the regioselectivity of further substitutions. The nitrogen atom's lone pair strongly activates the ring, directing incoming electrophiles to the C2 and C5 positions. pearson.com The 2-(2-nitroethyl) group is strongly electron-withdrawing by induction, deactivating the ring. The 3-(4-iodophenyl) group is also inductively withdrawing. The combined influence of these groups suggests that the C5 position is the most probable site for electrophilic attack, as it is activated by the nitrogen lone pair and is sterically more accessible than the C4 position, which is situated between the two existing substituents.

Direct C–H functionalization offers a modern, atom-economical alternative to classical EAS. chemistryviews.org Metal-catalyzed reactions, for example using ruthenium, can achieve C2-arylation of pyrroles with boronic acids. chemistryviews.org For this compound, such methodologies could potentially be adapted for the selective functionalization of the C5-H bond, taking advantage of the directing influence of the pyrrole nitrogen. Tolerance for functional groups like aryl iodides in these catalytic systems is crucial and has been demonstrated, allowing for subsequent derivatization. chemistryviews.org

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Deactivated by adjacent electron-withdrawing groups. | High (positioned between two substituents). | Low |

| C5 | Activated by the nitrogen lone pair (para-like position). | Low (most accessible position). | High (Major product expected). |

Nucleophilic Reactivity and Deprotonation Studies

While the pyrrole ring itself is generally unreactive toward nucleophiles, the N-H proton is acidic and can be removed by a suitable base. nih.gov The presence of two electron-withdrawing groups at the C2 and C3 positions is expected to increase the acidity of the N-H proton of this compound compared to unsubstituted pyrrole.

Deprotonation generates the corresponding pyrrolide anion. This anion is a powerful nucleophile and can react with various electrophiles (e.g., alkyl halides, acyl chlorides) at the nitrogen atom, providing a straightforward method for N-functionalization. Studies on related systems show that deprotonation can induce significant changes in the electronic properties of the molecule. nih.gov

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is uncommon due to its high electron density. lookchem.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. While the subject molecule contains withdrawing groups, it lacks a suitable leaving group on the pyrrole ring itself, making SNAr reactions at the C4 or C5 positions unlikely under standard conditions.

Oxidative and Reductive Transformations of the Pyrrole Ring

The electron-rich nature of the pyrrole nucleus makes it sensitive to oxidation. Strong oxidizing agents often lead to polymerization (forming "pyrrole black") or ring degradation. Controlled oxidation can sometimes yield maleimide (B117702) derivatives or other ring-opened products.

Reduction of the pyrrole ring is also challenging but can be achieved under specific conditions, typically leading to pyrrolines or pyrrolidines. The Birch reduction, using alkali metals in liquid ammonia (B1221849), can reduce electron-deficient pyrroles to 3-pyrrolines. researchgate.net The presence of the electron-withdrawing substituents in this compound may facilitate such a reduction, potentially yielding a 3-pyrroline (B95000) derivative. Another approach involves catalytic hydrogenation, though this often requires harsh conditions and can be complicated by the reactivity of the other functional groups present in the molecule. nih.gov

Transformations of the 2-(2-Nitroethyl) Moiety in this compound

The 2-(2-nitroethyl) side chain is a versatile functional group that serves as a precursor to other important functionalities, particularly the aminoethyl group, and as a handle for carbon-carbon bond formation.

Reduction of the Nitro Group to Amino or Related Functionalities

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this moiety. masterorganicchemistry.com This conversion transforms the electron-withdrawing nitro group into a basic and electron-donating amino group, fundamentally altering the molecule's chemical properties. A variety of methods are available for this reduction. wikipedia.orgresearchgate.net

Catalytic hydrogenation is a common method, using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com However, with a substrate like this compound, chemoselectivity is a concern. Pd/C can catalyze the hydrodehalogenation of the aryl iodide. commonorganicchemistry.com Raney nickel is often a better choice in such cases as it is less prone to causing dehalogenation. commonorganicchemistry.com

Alternatively, metal-in-acid reductions, such as with iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of acid (e.g., HCl or acetic acid), are highly effective and generally tolerate aryl halides. masterorganicchemistry.comcommonorganicchemistry.com These methods provide a reliable route to the corresponding 2-(2-aminoethyl)-3-(4-iodophenyl)pyrrole.

| Reagent/Method | Typical Conditions | Potential Side Reactions/Comments |

|---|---|---|

| H2, Pd/C | H2 gas, solvent (MeOH, EtOH) | Risk of C-I bond cleavage (dehalogenation). |

| H2, Raney Ni | H2 gas, solvent (MeOH, EtOH) | Generally preserves aryl halides. commonorganicchemistry.com |

| Fe, HCl/AcOH | Reflux | Robust and chemoselective for nitro group reduction. |

| SnCl2, HCl | Solvent (EtOH) | Mild conditions, tolerates many functional groups. commonorganicchemistry.com |

| Zn, AcOH | Solvent (EtOH) | Mild method for selective nitro reduction. commonorganicchemistry.com |

Nitro Group as a Synthetic Handle: Nef Reaction and Other Cascade Processes

The nitro group is not just a precursor to amines; it is a versatile synthetic tool. The Nef reaction allows for the conversion of a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.org For this compound, this involves deprotonation of the carbon adjacent to the nitro group to form a nitronate salt, followed by hydrolysis with strong aqueous acid. wikipedia.orgorganic-chemistry.org This process would yield 2-(pyrrol-2-yl)acetaldehyde, a valuable building block for further synthesis.

The reaction proceeds via protonation of the nitronate to form a nitronic acid, which is then hydrolyzed to the aldehyde and nitrous oxide. wikipedia.org This transformation is a key step in various synthetic sequences, including cascade reactions where the newly formed aldehyde can participate in subsequent intramolecular reactions. For example, if the pyrrole nitrogen were functionalized with a suitable nucleophilic group, the aldehyde generated via the Nef reaction could trigger an intramolecular cyclization, leading to more complex fused heterocyclic systems. The nitro group itself is often introduced via a Henry (nitroaldol) reaction or Michael addition, and its subsequent transformation can be the cornerstone of a multi-step synthetic strategy. nih.govnih.gov

Elimination Reactions and Conjugate Additions Involving the Nitroethyl Side Chain

The 2-(2-nitroethyl) side chain of this compound is a versatile functional group capable of undergoing a variety of transformations. A key reaction pathway involves the base-mediated elimination of the nitro group to form a reactive α,β-unsaturated nitroalkene intermediate, specifically a 2-(2-nitrovinyl)-3-(4-iodophenyl)pyrrole. This transformation converts the saturated side chain into an electron-deficient olefin, which serves as a potent Michael acceptor for conjugate addition reactions. researchgate.netacs.org

The elimination is typically promoted by organic or inorganic bases. The acidic proton α to the nitro group is readily abstracted, initiating the elimination of nitrous acid (HNO₂) or its conjugate base. The resulting nitroalkene is a valuable synthetic intermediate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the original side chain.

Once formed, the 2-(2-nitrovinyl)-3-(4-iodophenyl)pyrrole can react with a wide array of nucleophiles in a 1,4-conjugate addition (Michael addition) fashion. mdpi.comorganic-chemistry.org This reaction is a powerful tool for extending the carbon skeleton and introducing diverse functionalities. The nitro group in the resulting adduct can be further transformed, for instance, into an amino group via reduction (e.g., using H₂/Pd, Zn/HCl, or LiAlH₄), leading to the synthesis of tryptamine (B22526) analogues, or converted into a carbonyl group via the Nef reaction.

The scope of nucleophiles for this conjugate addition is broad, encompassing stabilized carbanions, heteroatomic nucleophiles, and organometallic reagents.

Table 1: Potential Nucleophiles for Conjugate Addition

| Nucleophile Class | Specific Examples | Resulting Adduct Structure |

|---|---|---|

| Carbon Nucleophiles | Malonates (e.g., diethyl malonate), β-ketoesters, nitroalkanes, cyanide, Grignard reagents, organocuprates | C-C bond formation at the β-position |

| Nitrogen Nucleophiles | Amines (primary and secondary), indoles, pyrroles, azides | C-N bond formation at the β-position |

| Oxygen Nucleophiles | Alkoxides, phenoxides | C-O bond formation at the β-position |

This two-step sequence of elimination followed by conjugate addition provides a robust strategy for the derivatization of the nitroethyl side chain, opening avenues to a wide range of complex pyrrole-containing structures.

Reactions of the 3-(4-Iodophenyl) Moiety in this compound

The 3-(4-iodophenyl) substituent provides a key site for synthetic modification, primarily through reactions characteristic of aryl iodides. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent handle for transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the aryl iodide functionality of the title compound is an ideal substrate for these transformations. researchgate.netscilit.comorganic-chemistry.org These reactions allow for the direct connection of the iodophenyl ring to various organic fragments, enabling significant structural diversification.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com It is known for its mild reaction conditions and high tolerance of functional groups, making it suitable for complex substrates like this compound. A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids can be employed. researchgate.netmdpi.com

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is highly versatile as many organostannanes are stable and can be prepared with diverse R-groups. msu.edunih.gov A drawback is the toxicity of the tin reagents and byproducts.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. youtube.comresearchgate.net It is a highly efficient method for synthesizing arylalkynes.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.orgnih.govyoutube.com The reaction is catalyzed by a palladium complex and requires a base. mdpi.comlibretexts.org It is particularly useful for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Toluene, Dioxane, DMF | Biaryl, Aryl-alkene |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Toluene, THF, DMF | Biaryl, Aryl-alkene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Aryl-alkyne |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

These coupling strategies allow for the modular construction of complex molecules by appending new substituents to the phenyl ring, significantly expanding the chemical space accessible from the parent compound.

Metal-halogen exchange is a classic organometallic reaction that transforms the carbon-iodine bond into a carbon-metal bond, thereby reversing the polarity of the carbon atom from electrophilic to nucleophilic. wikipedia.org For aryl iodides, this is most commonly achieved using organolithium reagents at low temperatures.

Treating this compound with a strong base like n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (e.g., -78 °C) would facilitate the exchange of iodine for lithium. princeton.edu This generates a highly reactive aryllithium intermediate. It is crucial to perform this reaction at low temperatures to avoid side reactions, particularly with the acidic N-H of the pyrrole and the α-protons of the nitroethyl group. Protection of the pyrrole nitrogen (e.g., as a SEM or BOC group) may be necessary for optimal results.

The resulting lithiated species is a potent nucleophile and can be "quenched" by adding a wide variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring. frontiersin.orgnih.gov

Table 3: Electrophilic Quenching of the Lithiated Intermediate

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Esters | Ethyl acetate | Ketone (after workup) |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Alkyl Halides | Methyl iodide | Alkyl Group (e.g., -CH₃) |

| Disulfides | Dimethyl disulfide | Thioether (-SMe) |

| Borates | Trimethyl borate | Boronic Acid (-B(OH)₂) |

This sequence offers a complementary approach to palladium-catalyzed reactions for functionalizing the iodophenyl moiety, providing access to derivatives that may be difficult to obtain via cross-coupling.

Nucleophilic aromatic substitution (S_N_Ar) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike S_N_1 and S_N_2 reactions, the S_N_Ar mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For an S_N_Ar reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov In the case of this compound, the leaving group is iodide. The pyrrole ring itself is generally considered electron-rich and acts as an electron-donating group, which would deactivate the attached phenyl ring towards nucleophilic attack.

Therefore, under standard conditions, nucleophilic aromatic substitution on the iodophenyl ring is expected to be very slow or not occur at all. youtube.com For this reaction to become feasible, additional activation would be required. This could hypothetically be achieved by:

Introducing strong EWGs onto the phenyl ring, for example, a nitro group ortho to the iodide.

Using extremely strong nucleophiles or reaction conditions, such as those employed in benzyne-mediated substitutions, though this would likely lead to a mixture of regioisomers.

Metal-catalyzed S_N_Ar reactions (e.g., using copper catalysts in Ullmann-type reactions) which can proceed under different mechanisms and may not require strong electronic activation.

Without such modifications, palladium-catalyzed cross-coupling and metal-halogen exchange remain the far more viable strategies for functionalizing the iodophenyl moiety of this specific compound.

Multi-Component Reactions and Cascade Processes Involving this compound as a Substrate

The dual functionality of this compound—possessing both a reactive nitroethyl side chain and an iodophenyl group—makes it an attractive substrate for multi-component reactions (MCRs) and cascade processes. bohrium.comrsc.orgorientjchem.org Such processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

While the title compound can be a product of MCRs that assemble the pyrrole ring, researchgate.netresearchgate.net its utility as a substrate lies in sequential, one-pot transformations of its two distinct functional handles.

A hypothetical cascade reaction could be designed to first modify the iodophenyl ring via a palladium-catalyzed reaction, followed by an intramolecular reaction involving the nitroethyl side chain. For example:

Sonogashira Coupling / Cyclization Cascade: A Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be performed. The newly introduced alkyne could then participate in a subsequent intramolecular cyclization. For instance, coupling with propargyl alcohol could be followed by reduction of the nitro group and intramolecular cyclization of the resulting amine onto the alkyne.

Heck Reaction / Conjugate Addition Cascade: An intramolecular Heck reaction could be designed if a suitable olefin is present elsewhere in the molecule. More plausibly, an intermolecular Heck reaction could introduce a Michael acceptor, which then reacts with a nucleophile generated from the nitroethyl group (e.g., via reduction to an amine).

Multi-component Reaction involving in situ generated intermediates: The compound could be a platform for a sequence where one functional group is transformed to generate a reactive intermediate that immediately participates in a reaction with added reagents. For example, reduction of the nitro group to an amine, followed by the addition of an aldehyde and an isocyanide, could lead to a Ugi-type reaction, incorporating the pyrrole scaffold into a larger peptide-like structure.

These cascade and multi-component strategies leverage the orthogonal reactivity of the compound's functional groups to rapidly build molecular complexity from a single, advanced intermediate. nih.govorganic-chemistry.orgresearchgate.net

Computational and Theoretical Studies of 2 2 Nitroethyl 3 4 Iodophenyl Pyrrole

Quantum Chemical Calculations on the Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and, consequently, its stability and reactivity. Methods like Density Functional Theory (DFT) are powerful tools for modeling the electronic environment of complex organic molecules like 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netirjweb.com The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) ring, which is characteristic of this π-excessive heterocycle. uobaghdad.edu.iqpharmaguideline.com The π-system of the pyrrole ring, along with the attached iodophenyl group, will contribute significantly to the HOMO. The LUMO, conversely, is likely to be centered on the electron-withdrawing nitroethyl group, specifically on the π* orbital of the nitro group. This distribution is typical for molecules containing both electron-donating and electron-withdrawing moieties.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The presence of both the electron-donating pyrrole ring and the electron-withdrawing nitro group would be expected to reduce the HOMO-LUMO gap compared to unsubstituted pyrrole, thereby enhancing its reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -5.5 to -6.2 | 1.0 to 2.1 | 6.5 to 8.3 |

| This compound | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 5.0 |

| 3-(4-iodophenyl)pyrrole | -5.7 to -6.3 | 0.5 to 1.5 | 6.2 to 7.8 |

| 2-(2-Nitroethyl)pyrrole | -6.2 to -6.8 | -1.0 to -1.5 | 5.2 to 5.3 |

Note: The values for this compound and its direct derivatives are hypothetical and are presented to illustrate the expected trends based on the influence of the substituents.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, the MEP map would be expected to show a high electron density (red) over the pyrrole ring, consistent with its aromatic and electron-rich nature. The nitrogen atom of the pyrrole ring contributes its lone pair of electrons to the aromatic system, delocalizing the electron density across the ring. libretexts.org In contrast, the region around the nitro group would exhibit a strongly positive potential (blue), due to the high electronegativity of the oxygen atoms. This makes the nitro group a potential site for nucleophilic attack. The iodine atom on the phenyl ring would present a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential halogen bond donor. researchgate.net

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are typically calculated at the center of the ring; a more negative value indicates a higher degree of aromaticity. The HOMA index evaluates the bond length alternation, with a value closer to 1 indicating higher aromaticity.

The presence of the electron-withdrawing nitroethyl group and the somewhat electron-withdrawing (by induction) yet π-donating iodophenyl group can perturb the electron density within the pyrrole ring. This perturbation may lead to a slight decrease in the aromaticity of the pyrrole ring compared to the unsubstituted parent molecule. However, the pyrrole ring is expected to retain a significant degree of aromatic character, which is a dominant factor in its chemical behavior.

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds in the 2-(2-nitroethyl) and 3-(4-iodophenyl) substituents allows for rotational freedom, leading to various possible conformations for this compound. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers between them.

A potential energy surface (PES) map provides a comprehensive view of how the energy of the molecule changes with its geometry. researchgate.netresearchgate.net For this molecule, a full PES would be complex. However, key dihedral angles can be systematically varied to explore the conformational space. These include the rotation around the C-C bond connecting the pyrrole ring to the phenyl group and the rotations around the C-C bonds of the nitroethyl side chain.

The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is likely that the iodophenyl group will not be coplanar with the pyrrole ring due to steric clashes between the ortho-hydrogen of the phenyl ring and the substituents on the pyrrole. The nitroethyl side chain will also adopt a staggered conformation to minimize steric strain. Computational studies can predict the relative energies of these conformers and the transition states that connect them.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally.

The synthesis of this compound likely involves established methods for pyrrole synthesis, such as the Paal-Knorr synthesis or variations thereof. researchgate.netorganic-chemistry.org A plausible synthetic route could involve the reaction of a suitably substituted 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). Another possibility is the construction of the pyrrole ring through a multi-component reaction or a cycloaddition pathway.

A key step in many pyrrole syntheses is the intramolecular cyclization to form the five-membered ring. nih.gov For instance, in the Paal-Knorr synthesis, the reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. researchgate.net Computational studies can model this reaction pathway, calculating the activation energies for each step and identifying the rate-determining step.

The introduction of the 2-nitroethyl group could be achieved through a Michael addition of a nitronate anion to an electrophilic pyrrole precursor or by direct nitroalkylation. beilstein-journals.org Transition state analysis of such a step would reveal the geometry of the transition state, showing the partial formation of the new C-C bond and the breaking of existing bonds. The calculations would also provide the activation energy for this transformation, which is crucial for understanding the reaction kinetics.

Table 2: Hypothetical Activation Energies for a Plausible Synthetic Step

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Hemiaminal Formation | Nucleophilic attack of an amine on a carbonyl group | 10-15 |

| Intramolecular Cyclization | Ring-closing step to form the pyrrolidine intermediate | 15-25 (Rate-determining) |

| Dehydration | Elimination of water to form the aromatic pyrrole | 5-10 |

| Michael Addition | Addition of a nitronate to an α,β-unsaturated carbonyl | 12-18 |

Note: These values are illustrative for a generic Paal-Knorr type synthesis and Michael addition, and would require specific calculations for the synthesis of this compound.

By mapping the entire reaction coordinate, from reactants to products through the transition state, computational studies can provide a detailed, atomistic understanding of the synthetic pathways leading to this compound.

No Scientific Data Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific computational, theoretical, or spectroscopic studies directly concerning the chemical compound This compound could be identified. As a result, it is not possible to generate an article that adheres to the requested detailed outline focusing solely on this specific molecule.

The investigation sought to uncover research pertaining to:

Mechanistic Insights into Functional Group Interconversions: No studies were found that computationally analyze the reaction mechanisms involving the functional groups of this compound.

Vibrational Frequency Calculations: There is no available research detailing the theoretical calculation of infrared (IR) and Raman spectra for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions: No publications were identified that report computational predictions of the 1H or 13C NMR chemical shifts for this compound.

While general computational methodologies for predicting spectroscopic parameters and studying reaction mechanisms of substituted pyrroles are well-established in chemical research, the application of these methods to the specific structure of this compound has not been documented in the accessible scientific literature. The strict requirement to only include information directly related to this compound prevents the inclusion of generalized data from related but distinct molecules.

Therefore, the creation of an article with the specified sections and subsections, including data tables and detailed research findings, cannot be fulfilled at this time due to the absence of primary research on this particular chemical entity.

Advanced Analytical Methodologies for Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 2-(2-Nitroethyl)-3-(4-iodophenyl)pyrrole, the molecular formula is established as C₁₂H₁₁IN₂O₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a protonated molecular ion [M+H]⁺. The comparison between the experimentally measured exact mass and the theoretically calculated mass provides unequivocal confirmation of the molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁IN₂O₂ |

| Calculated Monoisotopic Mass | 357.9814 u |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | 358.9893 m/z |

| Calculated Ion [M+H]⁺ | 358.9887 m/z |

The minuscule difference (mass error) between the observed and calculated mass provides high confidence in the assigned molecular formula, ruling out other potential elemental compositions.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be mapped out.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the pyrrole (B145914) ring protons, the aromatic protons of the iodophenyl group, the ethyl chain protons, and the N-H proton of the pyrrole.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.15 | br s | - | 1H | Pyrrole N-H |

| 7.75 | d | 8.5 | 2H | Ar-H (ortho to I) |

| 7.10 | d | 8.5 | 2H | Ar-H (meta to I) |

| 6.80 | t | 2.8 | 1H | Pyrrole H-5 |

| 6.25 | t | 2.8 | 1H | Pyrrole H-4 |

| 4.60 | t | 7.0 | 2H | -CH₂-NO₂ |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The predicted spectrum for the target compound would show 10 unique signals, accounting for the 12 carbons in the structure due to the symmetry of the 4-iodophenyl group.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 138.0 | Ar-C (meta to I) |

| 135.5 | Ar-C (ipso to pyrrole) |

| 130.2 | Ar-C (ortho to I) |

| 125.1 | Pyrrole C-3 |

| 122.8 | Pyrrole C-2 |

| 119.5 | Pyrrole C-5 |

| 109.0 | Pyrrole C-4 |

| 92.5 | Ar-C (ipso to I) |

| 77.4 | -CH₂-NO₂ |

2D NMR Spectroscopy To confirm these assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the two CH₂ groups of the ethyl chain and between the H-4 and H-5 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H assignments in Tables 2 and 3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the ethyl group and the C-2 position of the pyrrole, and the bond between the iodophenyl ring and the C-3 position of the pyrrole.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Key IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Pyrrole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1590, ~1480 | C=C Stretch | Aromatic Rings |

| ~1550 | N=O Asymmetric Stretch | Nitro (NO₂) |

| ~1370 | N=O Symmetric Stretch | Nitro (NO₂) |

The strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are particularly diagnostic. The N-H stretching frequency confirms the presence of the pyrrole secondary amine, while bands in the aromatic region confirm the phenyl and pyrrole rings.

X-ray Crystallography for Solid-State Structure Determination

Should this compound form a single crystal of suitable quality, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking.

While specific experimental data for this compound is not publicly available, a hypothetical crystallographic analysis would yield a dataset similar to the one presented below, confirming the atomic connectivity and revealing the molecule's conformation and packing in the crystal lattice.

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 16.21 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1388 |

| Z (molecules/unit cell) | 4 |

This technique would provide the ultimate confirmation of the structure deduced from spectroscopic methods.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to specific synthetic routes)

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for assessing its purity.

However, this technique would become relevant if a chiral center were introduced into the molecule, for instance, through a synthetic route involving an asymmetric Michael addition. In such a case, a chiral analogue could be formed. The assessment of its enantiomeric excess (ee) would be critical. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The two enantiomers would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Table 6: Mentioned Compounds

| Compound Name |

|---|

Future Directions and Perspectives in the Academic Research of 2 2 Nitroethyl 3 4 Iodophenyl Pyrrole

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Pyrroles

The synthesis of polysubstituted pyrroles remains a significant area of interest in organic chemistry. uctm.edu Traditional methods like the Paal-Knorr, Knorr, and Hantzsch syntheses often require harsh conditions or have limited substrate scope. researchgate.net Future research concerning 2-(2-nitroethyl)-3-(4-iodophenyl)pyrrole will likely focus on developing more efficient, sustainable, and versatile synthetic pathways.

One promising avenue is the application of green chemistry principles. eurekaselect.com This could involve the use of environmentally benign solvents, microwave-assisted synthesis, or the development of solvent-free reaction conditions to construct the pyrrole (B145914) core. eurekaselect.com For instance, a one-pot multicomponent reaction, bringing together simpler precursors of the nitroethyl and iodophenyl moieties, could offer an atom-economical route to the target molecule. uctm.edu

Furthermore, the exploration of novel catalytic systems is a key area of future development. The use of earth-abundant metal catalysts or even metal-free catalytic systems could provide more sustainable alternatives to traditional precious metal catalysts. mdpi.com For a molecule like this compound, research could focus on late-stage functionalization of a pre-formed pyrrole ring, allowing for the introduction of the nitroethyl and iodophenyl groups with high regioselectivity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. eurekaselect.com | Microwave-assisted synthesis, solvent-free conditions. eurekaselect.com |

| Multicomponent Reactions | High atom economy, operational simplicity. uctm.edu | Design of novel one-pot procedures. |

| Advanced Catalysis | Improved efficiency, sustainability, and selectivity. mdpi.com | Development of earth-abundant metal or metal-free catalysts. |

Exploration of Undiscovered Reactivity Profiles and Selective Transformations

The unique combination of functional groups in this compound opens up a vast array of possibilities for exploring its chemical reactivity. The electron-rich pyrrole ring is susceptible to electrophilic substitution, while the nitroethyl group can serve as a precursor to other functionalities, and the iodo-aryl moiety is a prime handle for cross-coupling reactions. numberanalytics.com

Future research will likely delve into the selective transformation of each of these functional groups. For instance, the nitro group of the nitroethyl side chain could be reduced to an amine, providing a route to novel aminoethyl-substituted pyrroles, which are precursors to biologically relevant compounds. researchgate.net The carbon-iodine bond on the phenyl ring is a versatile site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents and the synthesis of complex molecular architectures.

| Functional Group | Potential Transformation | Synthetic Utility |

| Nitroethyl Group | Reduction to an aminoethyl group. researchgate.net | Access to novel amines and amides. |

| Iodophenyl Group | Palladium-catalyzed cross-coupling. | Construction of complex biaryl systems. |

| Pyrrole Ring | Selective electrophilic substitution. numberanalytics.com | Introduction of further functional groups. |

| Entire Scaffold | Halogen dance rearrangement. wikipedia.org | Synthesis of novel positional isomers. |

Advanced Theoretical Modeling for Predictive Chemical Design and Catalyst Discovery

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. For a molecule like this compound, density functional theory (DFT) and other computational methods can provide deep insights into its electronic structure, reactivity, and potential applications. researchgate.net

Future theoretical studies could focus on predicting the regioselectivity of various reactions on the pyrrole ring and its substituents. Molecular electrostatic potential maps can help identify the most nucleophilic and electrophilic sites, guiding the design of selective chemical transformations. researchgate.net Furthermore, computational modeling can be employed to elucidate the mechanisms of known reactions and to predict the outcomes of yet-to-be-explored transformations.

In the context of catalyst discovery, theoretical modeling can play a crucial role in designing catalysts that are specifically tailored for transformations involving this pyrrole derivative. By simulating the interaction of the substrate with different catalyst candidates, researchers can identify promising catalyst structures with high activity and selectivity, thereby accelerating the experimental discovery process. This predictive power can significantly reduce the time and resources required for developing new synthetic methodologies.

| Modeling Application | Research Goal | Expected Outcome |

| Electronic Structure Analysis | Understand reactivity and properties. researchgate.net | Predictive models for chemical behavior. |

| Reaction Mechanism Elucidation | Uncover the pathways of transformations. | Rational design of reaction conditions. |

| Catalyst Design | Discover novel and efficient catalysts. | Accelerated development of new synthetic methods. |

Integration into Advanced Synthetic Methodologies as a Complex Scaffold or Intermediate in Organic Synthesis

The highly functionalized nature of this compound makes it an attractive building block for the synthesis of more complex molecules. Its rigid pyrrole core and multiple points for further functionalization position it as a valuable scaffold in medicinal chemistry and materials science. nih.govscitechnol.com

Future research will likely see the integration of this compound into the total synthesis of natural products or the development of novel pharmaceutical agents. The pyrrole moiety is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule could be leveraged to create unique molecular frameworks. wikipedia.orgchim.it For example, the nitroethyl group can be a precursor for the formation of other heterocyclic rings fused to the pyrrole core.

Moreover, this compound could serve as a key intermediate in the development of novel organic materials. The presence of the iodophenyl group allows for its incorporation into polymeric structures through cross-coupling polymerization. The electronic properties of the resulting polymers could be tuned by modifying the substituents on the pyrrole ring, potentially leading to new materials for organic electronics. numberanalytics.com

| Application Area | Potential Role of the Compound | Illustrative Examples |

| Total Synthesis | Complex building block or intermediate. | Synthesis of pyrrole-containing natural products. chim.it |

| Medicinal Chemistry | Scaffold for drug discovery. nih.gov | Development of novel anticancer or antimicrobial agents. scitechnol.com |

| Materials Science | Monomer for polymer synthesis. numberanalytics.com | Creation of new conductive polymers or organic electronics. |

Q & A

Q. What are the recommended synthetic routes for 2-(2-nitroethyl)-3-(4-iodophenyl)pyrrole, and what methodological considerations are critical for yield optimization?

The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation, functional group introduction (e.g., nitroethyl or iodophenyl groups), and purification. Key steps include:

- Cyclocondensation : Reacting pyrrole precursors with iodophenyl derivatives under controlled pH (e.g., 6–8) and temperature (60–80°C) to form the core structure .

- Nitroethylation : Introducing the nitroethyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Use of column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) to isolate the product .

Methodological Tip : Optimize reaction time and stoichiometry (1:1.2 molar ratio of pyrrole to nitroethylating agent) to minimize byproducts. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How can X-ray crystallography and spectroscopic techniques validate the molecular structure of this compound?

- X-ray crystallography : Resolve bond lengths (e.g., C–I bond: ~2.09 Å) and dihedral angles (e.g., pyrrole-iodophenyl plane: 85–90°) to confirm stereochemistry. Disorder in the nitroethyl group may require refinement with restraints .

- Spectroscopy :

- NMR : Look for pyrrole proton signals at δ 6.8–7.2 ppm and nitroethyl protons at δ 4.5–5.0 ppm. NMR should show iodophenyl carbons at ~138 ppm (C–I) .

- IR : Confirm nitro group presence via asymmetric stretching at ~1520 cm and symmetric stretching at ~1350 cm .

Q. How can researchers resolve contradictions in spectroscopic data arising from solvent effects or polymorphism?

Discrepancies in NMR or IR spectra may stem from:

- Solvent polarity : Polar solvents (e.g., DMSO) can shift pyrrole proton signals upfield by 0.1–0.3 ppm. Use deuterated chloroform for consistency .

- Polymorphism : Differing crystal packing (e.g., monoclinic vs. triclinic) alters XRD patterns. Compare data with computational models (DFT) to identify dominant polymorphs .

Q. Methodological Approach :

- Perform variable-temperature NMR to assess dynamic effects.

- Use synchrotron XRD for high-resolution polymorph characterization .

Q. What strategies enhance the compound’s stability during biological assays, given the sensitivity of the nitro group?

The nitro group is prone to reduction under physiological conditions. Mitigation strategies include:

- Protective groups : Temporarily replace nitro with acetyl or benzyl groups during synthesis, then deprotect post-purification .

- Buffer optimization : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze nitro reduction .

- Storage : Lyophilize and store at –80°C under argon to prevent oxidation .

Q. How does the electronic nature of the 4-iodophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings. Key considerations:

- Electron-withdrawing effect : The iodophenyl group lowers the HOMO energy of the pyrrole ring, favoring electrophilic substitution at the 5-position .

- Catalytic systems : Use Pd(OAc)/XPhos (2 mol%) in DMF at 110°C for Suzuki couplings with arylboronic acids .

Q. What computational methods are suitable for predicting the compound’s pharmacological interactions, such as enzyme inhibition?

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitroethyl group may form hydrogen bonds with active-site residues (e.g., Arg108) .

- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable complexes .

Methodological Tip : Validate predictions with in vitro assays (e.g., fluorescence-based inhibition assays using recombinant enzymes) .

Methodological Challenges

Q. How can researchers address low yields in the final nitroethylation step?

Common issues and solutions:

- Side reactions : Competing hydrolysis of the nitroethyl group can be minimized by using dry solvents (e.g., THF over HO) and molecular sieves .

- Temperature control : Maintain 60–70°C; higher temperatures promote decomposition.

Q. What analytical techniques are critical for detecting trace impurities in the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.